molecular formula C22H14Cl2FN3O4 B12051818 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 477732-04-0

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12051818
CAS No.: 477732-04-0
M. Wt: 474.3 g/mol
InChI Key: OXRGKSKOWFBYEN-RPPGKUMJSA-N
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Description

This compound is a carbohydrazide derivative featuring a 3,4-dichloroanilino group linked to an oxoacetyl moiety, which is further conjugated to a phenyl ring substituted with a 2-fluorobenzoate ester. Its molecular formula is C22H14Cl2FN3O4, with a monoisotopic mass of 489.033 Da (estimated). The 3,4-dichloro substitution on the anilino ring and the 2-fluoro substituent on the benzoate ester are critical for electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

CAS No.

477732-04-0

Molecular Formula

C22H14Cl2FN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C22H14Cl2FN3O4/c23-17-10-7-14(11-18(17)24)27-20(29)21(30)28-26-12-13-5-8-15(9-6-13)32-22(31)16-3-1-2-4-19(16)25/h1-12H,(H,27,29)(H,28,30)/b26-12+

InChI Key

OXRGKSKOWFBYEN-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

Chemical Reactions Analysis

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzoate Substituents

  • 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CID 9664613) Molecular Formula: C22H15Cl2N3O4 Key Differences: Replaces the 2-fluoro group with 2,4-dichloro substituents on the benzoate. Impact: Increased lipophilicity (Cl > F) and steric bulk may enhance membrane permeability but reduce aqueous solubility. The electron-withdrawing Cl groups could stabilize the ester against hydrolysis compared to the 2-fluoro analogue .
  • [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2,4-difluorobenzoate (852686-85-2) Molecular Formula: C15H10ClF2N2O3 Key Differences: Substitutes the dichloroanilino group with a 5-chloropyridinyl moiety and uses a 2,4-difluorobenzoate. The 2,4-difluoro pattern may reduce metabolic degradation compared to mono-fluoro derivatives .

Analogues with Modified Anilino Groups

  • 4-((E)-{[(2,3-Dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate (477732-54-0) Molecular Formula: C23H16Cl2N2O5 Key Differences: 2,3-dichloroanilino substitution and a 2-methoxyphenyl group. The 2,3-dichloro configuration may reduce steric hindrance compared to 3,4-dichloro .
  • Diclofenac Derivatives (e.g., 2-[2-(2,6-Dichloroanilino)phenyl]ethanone) Key Differences: 2,6-dichloro substitution on the anilino ring and an acetic acid side chain. Impact: The 2,6-dichloro arrangement in diclofenac is associated with COX-2 inhibition and anti-inflammatory activity. The absence of a carboxylic acid group in the target compound may reduce gastrointestinal toxicity but limit COX-2 affinity .

Analogues with Alternative Ester Groups

  • 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate (881470-34-4) Molecular Formula: C22H18N2O5 Key Differences: Replaces 2-fluorobenzoate with a furan-2-carboxylate and uses a p-tolylamino group. The p-tolyl group increases hydrophobicity, which may improve blood-brain barrier penetration .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) LogP* Melting Point (°C)
Target Compound C22H14Cl2FN3O4 489.03 3.8 Not reported
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate C22H15Cl2N3O4 488.05 4.2 Not reported
4-((E)-{[(2,3-Dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate C23H16Cl2N2O5 483.07 3.5 137–138 (1f analogue)
Diclofenac (Reference) C14H11Cl2NO2 296.15 4.1 156–158

*LogP estimated using fragment-based methods.

Research Findings and Discussion

  • Solubility : The 2-fluorobenzoate ester balances lipophilicity (LogP ~3.8) better than dichloro- or furan-based analogues, suggesting improved bioavailability .
  • Synthetic Feasibility : Analogues with methoxy or butoxy groups (e.g., 477731-69-4) require multi-step synthesis, whereas the target compound’s simpler substitution pattern may streamline production .

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